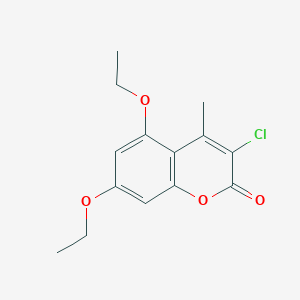

3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one

Description

3-Chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chloro substituent at position 3, ethoxy groups at positions 5 and 7, and a methyl group at position 3. Its molecular formula is C₁₄H₁₅ClO₅, with a molecular weight of 298.72 g/mol. Substitutions on the chromenone core influence electronic effects, steric hindrance, and intermolecular interactions, making this compound a subject of interest in medicinal and materials chemistry .

Properties

Molecular Formula |

C14H15ClO4 |

|---|---|

Molecular Weight |

282.72 g/mol |

IUPAC Name |

3-chloro-5,7-diethoxy-4-methylchromen-2-one |

InChI |

InChI=1S/C14H15ClO4/c1-4-17-9-6-10(18-5-2)12-8(3)13(15)14(16)19-11(12)7-9/h6-7H,4-5H2,1-3H3 |

InChI Key |

HRCUARXSCUOGHV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C(=C(C(=O)O2)Cl)C)C(=C1)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2-hydroxybenzaldehyde with β-dicarbonyl compounds in the presence of a base such as piperidine or pyridine . The reaction is usually performed under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into hydroxy derivatives.

Substitution: Halogen substitution reactions can introduce different halogen atoms into the chromen-2-one structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Anticancer Activity

Coumarin derivatives, including 3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one, have shown promise in cancer therapy. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and survival. Research indicates that modifications in the coumarin structure can enhance its efficacy against specific cancer types by inhibiting proteins like Myeloid cell leukemia-1 (Mcl-1), which is crucial for cancer cell survival .

Table 1: Coumarin Derivatives and Their Anticancer Activities

| Compound Name | Target Protein | Inhibitory Activity (IC50) |

|---|---|---|

| 3-Chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one | Mcl-1 | To be determined |

| 6-Hydroxycoumarin | Mcl-1 | 0.21 μM |

| 7-Hydroxycoumarin | Mcl-1 | 0.65 μM |

Antidiabetic Potential

The compound has been investigated as a potential DPP-4 inhibitor, which plays a significant role in glucose metabolism. Studies have demonstrated that structural modifications in coumarins can lead to improved pharmacokinetic profiles and enhanced inhibition of DPP-4 activity, making them suitable candidates for diabetes management .

Antimicrobial Properties

Research has highlighted the antimicrobial activity of coumarin derivatives against various pathogens, including bacteria and fungi. The unique structure of 3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one may contribute to its effectiveness as an antimicrobial agent, potentially useful in agricultural settings to protect crops from diseases .

Table 2: Antimicrobial Activity of Coumarin Derivatives

| Compound Name | Pathogen Targeted | Activity |

|---|---|---|

| 3-Chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one | Staphylococcus aureus | Effective |

| 6-Chloro-coumarin | Escherichia coli | Moderate |

| 7-Hydroxycoumarin | Candida albicans | Strong |

Mechanistic Insights and Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of coumarins is critical for optimizing their biological activities. The introduction of halogen atoms and ethoxy groups in the structure of 3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one enhances its interaction with biological targets compared to simpler coumarins.

Figure 1: SAR Analysis of Coumarin Derivatives

SAR Analysis (Note: Replace with actual image link if available)

Case Study 1: Development of Anticancer Agents

A study synthesized over thirty coumarin derivatives and evaluated their activity against Mcl-1. The findings indicated that specific substitutions significantly enhanced inhibitory potency, suggesting that further exploration of compounds like 3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one could yield effective anticancer agents .

Case Study 2: Evaluation as DPP-4 Inhibitors

In another study focusing on DPP-4 inhibitors derived from coumarins, compounds were designed to improve glucose tolerance in diabetic models. The results showed that certain derivatives exhibited comparable efficacy to established drugs, indicating the potential of compounds like 3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one in diabetes treatment .

Mechanism of Action

The mechanism of action of 3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physical Properties of Selected Chromenones

Key Observations :

- Ethoxy vs. This substitution likely improves membrane permeability in biological systems .

- In contrast, 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one features a chloromethyl group at position 4, which introduces steric bulk and alters electronic distribution .

Structural and Crystallographic Insights

- X-ray Crystallography: Compounds like 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-4H-chromen-4-one () have been structurally resolved using SHELX and ORTEP software. Similar analyses for the target compound would confirm substituent orientations and non-covalent interactions .

Biological Activity

3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one is a coumarin derivative that has garnered attention due to its diverse biological activities. Coumarins are a class of compounds known for their pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of 3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound 3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one belongs to the coumarin family and features a chromenone structure. Its chemical formula is C14H15ClO4, and it exhibits unique reactivity due to the presence of the chloro and diethoxy substituents.

Antimicrobial Activity

Research indicates that coumarin derivatives, including 3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one, exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for various bacterial strains have been documented:

| Bacterial Strain | MIC (mM) |

|---|---|

| Bacillus cereus | 1.5 |

| Micrococcus luteus | 1.5 |

| Listeria monocytogenes | 1.5 |

| Staphylococcus aureus subsp. aureus | 1.5 |

| Enterococcus faecium | 1.7 |

These findings suggest that the compound possesses potent antibacterial activity against food-poisoning bacteria .

Antioxidant Activity

Coumarins are recognized for their antioxidant properties, which are crucial in combating oxidative stress. Studies have shown that 3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one can scavenge free radicals effectively. The compound demonstrated protective effects against oxidative damage in various in vitro models.

Anticancer Properties

The anticancer potential of coumarins has been extensively studied. In vitro assays have shown that 3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one induces apoptosis in cancer cell lines through mitochondrial pathways. The compound has been found to inhibit cell proliferation in several human cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 12 |

| HepG2 (Liver Cancer) | 15 |

These results indicate that the compound may serve as a lead molecule for developing new anticancer agents .

Case Studies

Recent studies have highlighted the therapeutic potential of coumarin derivatives in treating various diseases:

- Inflammatory Diseases : Coumarins have shown promise in reducing inflammation in models of rheumatoid arthritis and inflammatory bowel disease.

- Cardiovascular Health : Some studies suggest that coumarins can exert vasodilatory effects and may be beneficial in managing hypertension .

- Neurodegenerative Diseases : Research indicates that certain coumarin derivatives can inhibit enzymes associated with neurodegenerative conditions, presenting potential therapeutic avenues .

Q & A

Q. What synthetic routes are available for 3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one, and how do reaction conditions influence product distribution?

- Methodological Answer : The compound can be synthesized via Lewis acid-catalyzed domino reactions, such as the Friedel-Crafts/Allan-Robinson sequence. Key steps include:

- Using AlCl₃ or BF₃ as catalysts to promote regioselective cyclization .

- Optimizing solvent polarity (e.g., dichloromethane vs. toluene) to control reaction kinetics.

- Monitoring intermediate formation via TLC or HPLC.

- Introducing chloro and methyl groups via electrophilic substitution, followed by ethoxylation using NaOEt/EtOH under reflux .

Q. Which spectroscopic techniques are critical for confirming the structure of 3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one?

- Methodological Answer :

- 1H/13C NMR : Assign signals for ethoxy (-OCH₂CH₃), methyl (-CH₃), and chloro substituents. For example, ethoxy protons typically resonate at δ 1.2–1.4 (triplet) and δ 3.8–4.2 (quartet) .

- HRMS (ESI-TOF) : Confirm molecular ion [M+H]⁺ with mass accuracy <5 ppm. Expected m/z for C₁₄H₁₅ClO₅: 314.0584 .

- X-ray Crystallography : Resolve ambiguities in substitution patterns using SHELXL for refinement and ORTEP-3 for visualization .

Q. How can purity and stability be assessed during storage and handling?

- Methodological Answer :

- HPLC-PDA : Use a C18 column (MeCN/H₂O gradient) to detect impurities (>95% purity threshold).

- Stability Studies : Conduct accelerated degradation tests under varying pH (2–12), temperature (4–60°C), and humidity (40–80% RH). Monitor decomposition via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can conflicting NMR data between predicted and observed coupling constants be resolved?

- Methodological Answer :

- Perform 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals and verify through-space correlations.

- Compare experimental data with DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and coupling constants .

- Validate spatial arrangements via single-crystal X-ray diffraction (e.g., R factor <0.05 for high precision) .

Q. What strategies mitigate side reactions during ethoxylation at positions 5 and 7?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) with acetyl or trimethylsilyl (TMS) groups before ethoxylation .

- Catalytic Control : Use ZnCl₂ or BF₃·Et₂O to enhance regioselectivity. Avoid excess reagent to prevent over-alkylation .

- Kinetic Monitoring : Track reaction progress via in-situ IR spectroscopy to detect carbonyl intermediates.

Q. How do substituents influence the electronic properties of the chromenone core, and how can this be modeled computationally?

- Methodological Answer :

- DFT Studies : Calculate HOMO/LUMO energies using Gaussian09 or ORCA to predict reactivity toward electrophiles/nucleophiles.

- Electrostatic Potential Maps : Visualize electron density distribution to identify reactive sites (e.g., chloro groups increase electrophilicity at C-4) .

- Correlate computational results with experimental UV-Vis λmax shifts to validate electronic effects .

Q. What methodologies enable the evaluation of bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- In Vitro Assays : Screen for antimicrobial or anticancer activity using MIC (Minimum Inhibitory Concentration) or MTT assays.

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or topoisomerase II).

- Metabolic Stability : Assess hepatic microsomal half-life (t₁/₂) using LC-MS/MS to guide pharmacokinetic optimization .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental UV-Vis absorption spectra?

- Methodological Answer :

- Solvent Effects : Recalculate TD-DFT spectra with explicit solvent models (e.g., PCM for ethanol).

- Vibrational Coupling : Include Franck-Condon progressions in computational models to account for vibronic transitions.

- Experimental Validation : Re-measure spectra at controlled temperatures (25°C) to minimize thermal broadening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.